Butyl[(2,4,6-trimethylphenyl)methyl]amine
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Overview
Description
Butyl[(2,4,6-trimethylphenyl)methyl]amine is an organic compound with the molecular formula C14H23N and a molecular weight of 205.34 g/mol . This compound is characterized by the presence of a butyl group attached to a benzylamine moiety, which is further substituted with three methyl groups at the 2, 4, and 6 positions on the phenyl ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl[(2,4,6-trimethylphenyl)methyl]amine typically involves the nucleophilic substitution reaction of 2,4,6-trimethylbenzyl chloride with butylamine. The reaction is carried out in an appropriate solvent, such as dichloromethane or toluene, under reflux conditions . The reaction mixture is then purified using standard techniques like column chromatography to obtain the desired product in high yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield . The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Butyl[(2,4,6-trimethylphenyl)methyl]amine undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where the butyl group can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles like halides or alkoxides in polar aprotic solvents.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Primary amines.
Substitution: Substituted benzylamines.
Scientific Research Applications
Butyl[(2,4,6-trimethylphenyl)methyl]amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of Butyl[(2,4,6-trimethylphenyl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways . The compound’s effects are mediated through binding to these targets, resulting in changes in cellular functions and processes .
Comparison with Similar Compounds
Similar Compounds
Benzylamine: Similar structure but lacks the butyl and trimethyl substitutions.
Phenethylamine: Contains a phenyl ring but differs in the side chain structure.
N,N-Dimethylbenzylamine: Similar benzylamine core but with different alkyl substitutions.
Uniqueness
Butyl[(2,4,6-trimethylphenyl)methyl]amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds .
Biological Activity
Butyl[(2,4,6-trimethylphenyl)methyl]amine is an organic compound characterized by its unique chemical structure, which includes a butyl group and a 2,4,6-trimethylphenyl moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a butyl group attached to a trimethylphenyl moiety, which influences its biological interactions and properties.
Mechanisms of Biological Activity
Research indicates that this compound exhibits several notable biological activities:
- Anticancer Activity : Molecular docking studies suggest that this compound inhibits human dihydrofolate reductase (hDHFR), an enzyme crucial for folate metabolism and cell proliferation. The binding affinity to hDHFR indicates potential as an anticancer agent.
- Antibacterial Properties : The compound demonstrates antibacterial activity against various strains of bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa. This activity is likely due to its structural features that facilitate interaction with bacterial enzymes.
- Enzyme Inhibition : Beyond hDHFR, this compound may inhibit other enzymes involved in metabolic pathways relevant to cancer and bacterial growth.
Case Study 1: Anticancer Efficacy
A study conducted on the efficacy of this compound in inhibiting cancer cell proliferation demonstrated significant results. The compound was tested on various cancer cell lines, showing a dose-dependent reduction in cell viability. The mechanism was attributed to the inhibition of hDHFR activity and subsequent disruption of folate metabolism.
Case Study 2: Antibacterial Activity
In another study focusing on the antibacterial properties of this compound, the compound was evaluated against clinical isolates of Staphylococcus aureus. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics. The study highlighted the potential for developing new antibacterial agents derived from this compound.
Research Findings
Recent research has provided insights into the biological activity of this compound:
- Inhibition Studies : Inhibition assays revealed that the compound effectively inhibits hDHFR with an IC50 value significantly lower than many existing inhibitors .
- Structure-Activity Relationship (SAR) : Investigations into the SAR have shown that modifications on the trimethylphenyl group can enhance or diminish biological activity. This suggests avenues for further optimization in drug development .
Comparative Analysis
To better understand the unique properties of this compound in comparison with related compounds, a comparative table is provided below:
Compound Name | Structure Type | Unique Features |
---|---|---|
This compound | Tertiary Amine | Exhibits strong anticancer and antibacterial activity |
Methyl[(2,4,6-trimethylphenyl)methyl]amine | Secondary Amine | Similar structure but less potent in biological activity |
Tert-Butyl[(2,4,5-trimethylphenyl)methyl]amine | Tertiary Amine | Higher steric hindrance may reduce enzyme binding |
Properties
Molecular Formula |
C14H23N |
---|---|
Molecular Weight |
205.34 g/mol |
IUPAC Name |
N-[(2,4,6-trimethylphenyl)methyl]butan-1-amine |
InChI |
InChI=1S/C14H23N/c1-5-6-7-15-10-14-12(3)8-11(2)9-13(14)4/h8-9,15H,5-7,10H2,1-4H3 |
InChI Key |
OZNKBFLONVELOW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNCC1=C(C=C(C=C1C)C)C |
Origin of Product |
United States |
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